3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride
CAS No.: 358360-19-7
Cat. No.: VC8268178
Molecular Formula: C6H10ClN3O
Molecular Weight: 175.61 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride - 358360-19-7](/images/structure/VC8268178.png)
Specification
CAS No. | 358360-19-7 |
---|---|
Molecular Formula | C6H10ClN3O |
Molecular Weight | 175.61 g/mol |
IUPAC Name | 7-amino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one;hydrochloride |
Standard InChI | InChI=1S/C6H9N3O.ClH/c7-5-4-6(10)9-3-1-2-8(5)9;/h4H,1-3,7H2;1H |
Standard InChI Key | ITFQITCTTLHXKP-UHFFFAOYSA-N |
SMILES | C1CN2C(=CC(=O)N2C1)N.Cl |
Canonical SMILES | C1CN2C(=CC(=O)N2C1)N.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s bicyclic framework consists of a pyrazolo[1,2-a]pyrazole system, where the pyrazole rings are fused at positions 1 and 2. The amino group at position 3 and the ketone at position 1 contribute to its reactivity, while the hydrochloride salt improves aqueous solubility . The SMILES notation (Cl.NC1=CC(=O)N2CCCN12) confirms the presence of a protonated amine and a chloride counterion .
Molecular Formula and Weight
The molecular formula is C₆H₁₀ClN₃O, with a molecular weight of 175.619 g/mol . The InChI key (ITFQITCTTLHXKP-UHFFFAOYSA-N) and InChI string provide standardized identifiers for database referencing .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS No. | 358360-19-7 | |
Molecular Formula | C₆H₁₀ClN₃O | |
Molecular Weight | 175.619 g/mol | |
SMILES | Cl.NC1=CC(=O)N2CCCN12 | |
Purity | 95% | |
Storage Conditions | 2–8°C |
Synthesis and Reaction Pathways
Thermodynamic vs. Kinetic Control
The reaction’s outcome depends on conditions: ultrasonication at room temperature favors kinetically controlled products (e.g., azolyltetrahydropyrimidines), while refluxing in acetic acid shifts the equilibrium toward thermodynamically stable dihydropyrazolopyrimidines . For example, heating 5-aminopyrazole-4-carbonitrile with 4-methoxybenzaldehyde and pyruvic acid yields 3-cyano-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (7) .
Table 2: Representative Reaction Conditions and Outcomes
Physicochemical and Stability Profiles
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the InChI and SMILES descriptors suggest characteristic absorption bands for the amine (≈3300 cm⁻¹), carbonyl (≈1700 cm⁻¹), and aromatic C=N (≈1600 cm⁻¹) groups.
Future Perspectives and Research Directions
Expanding Synthetic Methodologies
Future work could explore catalytic asymmetric synthesis to access enantiomerically pure variants, leveraging chiral auxiliaries or organocatalysts. Additionally, photochemical or electrochemical methods might offer greener alternatives to ultrasonication .
Biological Screening and Target Identification
Comprehensive in vitro screening against disease-relevant targets (e.g., kinases, GPCRs) is essential to unlock the compound’s pharmacological potential. Molecular docking studies could predict binding affinities, guiding structure-activity relationship (SAR) campaigns.
Formulation Development
Improving aqueous solubility through prodrug strategies or nanoparticle encapsulation could enhance bioavailability. Co-crystallization with co-formers might also optimize physicochemical properties for drug delivery .
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